BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to (4-tert-
butylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-tert-Butylbenzophenone

Cat. No.: B1582318

This guide provides a comprehensive technical overview of 4-tert-Butylbenzophenone, a
versatile ketone widely utilized in industrial and research settings. With full editorial control, this
document is structured to deliver not just data, but actionable insights for researchers,
chemists, and professionals in drug development and polymer science. We will delve into its
fundamental properties, synthesis, core applications as a photoinitiator, and analytical
characterization, grounding all information in established scientific principles.

Nomenclature and Identification: Defining the
Molecule

Precise identification is the cornerstone of chemical research and application. 4-tert-
Butylbenzophenone is known by a variety of names and identifiers across different databases
and commercial suppliers. Understanding these synonyms is crucial for comprehensive
literature searches and regulatory compliance.

The compound's formal IUPAC name is (4-tert-butylphenyl)(phenyl)methanone[1]. It is
assigned the Chemical Abstracts Service (CAS) Registry Number 22679-54-5[1][2][3].

A multitude of synonyms and trade names are in use, including:
o 4-(t-Butyl)benzophenone[1][2]

 p-tert-Butylbenzophenone
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e Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl-[1][2]
o (4-(tert-Butyl)phenyl)(phenyl)methanone[1]
o 4-tert-Butylphenyl phenyl ketone[1]

These names all refer to the same chemical structure, which consists of a benzophenone core
substituted with a tert-butyl group at the para-position of one of the phenyl rings.

Structural and Molecular Identifiers

Identifier Value Source

Molecular Formula C17H180 [1][2]

Molecular Weight 238.32 g/mol [11[3]
CC(C)

Canonical SMILES (C)C1=CcC=C(C=C1)C(=0)C2 [1]
=CC=CC=C2

InChl=1S/C17H180/c1-
17(2,3)15-11-9-14(10-12-

InChl [1][2]
15)16(18)13-7-5-4-6-8-13/h4-
12H,1-3H3
DFYJCXSOGSYMAJ-
InChiKey [1][2]
UHFFFAOYSA-N
CAS Number 22679-54-5 [11[21[3]
EC Number 245-154-1 [1]
PubChem CID 89790 [1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for
designing experiments, developing formulations, and ensuring safe handling.

Physical Properties
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Property Value Unit Notes and Source
White to off-white
Appearance solid/crystalline [4]
powder
Melting Point 38-42 °C
Boiling Point 168-170 @ 2 mmHg °C
Flash Point 150 °C
Limited solubility in
water. Soluble in The bulky, nonpolar
Solubility organic solvents like tert-butyl group limits
ethanol, acetone, and aqueous solubility.[4]
ether.
Octanol/Water A high logP value
Partition Coefficient 4.9 indicates significant

(logP)

lipophilicity.[1]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous

identification and characterization.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band

characteristic of the carbonyl (C=0) group.

o C=0 Stretch: A prominent peak is expected around 1640-1680 cm~1, typical for an aryl

ketone.[5]

o C-H Stretch (Aromatic): Peaks are observed in the range of 3020-3100 cm~1.[5]

o C-H Stretch (Aliphatic): Peaks corresponding to the tert-butyl group will appear just below

3000 cm~*. The NIST WebBook provides a reference gas-phase IR spectrum for this

compound.[6]
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e 1H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical
environment of the hydrogen atoms.

o Aromatic Protons: A complex multiplet pattern between 7.2-7.8 ppm is expected for the
protons on the two different phenyl rings.

o tert-Butyl Protons: A sharp singlet, integrating to 9 hydrogens, will be present around 1.3
ppm.

e 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon
environments.

o Carbonyl Carbon: A signal in the downfield region, typically >190 ppm, corresponds to the
ketone carbonyl carbon.

o Aromatic Carbons: Multiple signals will appear in the 120-140 ppm range.

o tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group
will be observed in the upfield region (~30-35 ppm).

o UV-Vis Spectroscopy: 4-tert-Butylbenzophenone exhibits strong absorbance in the UV
region, a property critical to its function as a photoinitiator. The absorption spectrum is crucial
for matching the photoinitiator with the emission spectrum of a UV lamp for efficient curing.[7]

Synthesis of 4-tert-Butylbenzophenone: A Practical
Approach

The most common and industrially viable method for synthesizing 4-tert-Butylbenzophenone
is the Friedel-Crafts acylation of tert-butyloenzene with benzoyl chloride. This electrophilic
aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous
aluminum chloride (AICI3).

Reaction Workflow Diagram
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Caption: Friedel-Crafts acylation workflow for 4-tert-Butylbenzophenone synthesis.
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Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of
moisture, which deactivates the aluminum chloride catalyst.

e Apparatus Setup:

o Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser.

o Fit the top of the condenser with a drying tube containing calcium chloride or a
nitrogen/argon inlet to maintain an inert atmosphere. The reaction should be performed in
a fume hood as HCI gas is evolved.[8]

e Reactant Charging:

o Charge the flask with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent
such as dichloromethane (DCM) or carbon tetrachloride.[9]

o Cool the flask to 0-5°C using an ice bath.
» Addition of Acylating Agent:

o In the dropping funnel, place benzoyl chloride (1.0 eq) dissolved in a small amount of the
reaction solvent.

o Add the benzoyl chloride solution dropwise to the stirred AICIs suspension over 30-60
minutes. Maintain the temperature below 10°C. A colored complex will form.

o Addition of Substrate:

o Following the formation of the acylium ion complex, add tert-butylbenzene (1.0 eq)
dropwise from the dropping funnel, again maintaining the reaction temperature at 0-5°C.[9]

e Reaction:

o After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional
hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress
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by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

e Workup and Quenching:
o Once the reaction is complete, cool the flask back down in an ice bath.

o Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice
containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and
dissolves the inorganic salts.

o Separate the organic layer using a separatory funnel. Wash the organic layer sequentially
with dilute HCI, water, a saturated sodium bicarbonate solution (to neutralize any
remaining acid), and finally with brine.

« Isolation and Purification:
o Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa).

o Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

o The resulting crude product can be purified by vacuum distillation or recrystallization from
a suitable solvent like methanol or hexane to yield the final, pure 4-tert-
Butylbenzophenone.

Core Application: Type Il Photoinitiation

4-tert-Butylbenzophenone is a classic example of a Type Il photoinitiator.[10][11] Unlike Type
| photoinitiators that undergo direct unimolecular cleavage upon UV exposure, Type Il initiators
require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine or an alcohol,
to generate free radicals.[7][10]

Mechanism of Action

The process begins with the absorption of UV light by the benzophenone molecule, which
promotes it from its ground state (So) to an excited singlet state (S1). This is followed by a rapid
and highly efficient intersystem crossing (ISC) to the more stable excited triplet state (T1). The
triplet state is the key reactive species.
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The excited triplet benzophenone then abstracts a hydrogen atom from the co-initiator (e.g., a
tertiary amine). This bimolecular reaction generates two radicals: a ketyl radical from the
benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is

typically the primary species that initiates the polymerization of monomers, such as acrylates.
[12]

Photoinitiation Pathway Diagram
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Caption: Mechanism of radical generation by a Type Il photoinitiator system.

Protocol for UV Curing of an Acrylate Film
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This protocol provides a general framework for using 4-tert-Butylbenzophenone in a UV-
curable formulation. Optimization will be required based on the specific monomers, oligomers,
and desired film properties.

o Formulation Preparation:

o In a light-protected container (e.g., an amber vial), combine the desired acrylate oligomers
and monomers. A common formulation might include a urethane diacrylate oligomer and a
monomer like isobornyl acrylate to adjust viscosity.

o Add 4-tert-Butylbenzophenone to the resin mixture at a concentration of 1-5% by weight.

o Add a co-initiator, such as ethyl 4-(dimethylamino)benzoate (EDB) or triethanolamine
(TEA), ina 1:1 or 1:2 molar ratio with the benzophenone.

o Mix thoroughly until all components are fully dissolved. Gentle heating may be applied if
necessary.

 Film Application:

o Apply a thin, uniform film of the prepared resin onto a substrate (e.g., glass, metal, or
plastic) using a spin coater, draw-down bar, or other suitable method. Film thickness is a
critical parameter for cure efficiency.[13]

e UV Curing:

o Place the coated substrate under a medium-pressure mercury vapor lamp or a UV LED
source with an emission spectrum that overlaps with the absorbance of the
benzophenone.

o Expose the film to UV radiation. The required dose (intensity x time) will depend on the
lamp intensity, film thickness, and formulation reactivity. A typical starting point is an
exposure time of 30-120 seconds.[13]

e Cure Assessment:

o The film is considered cured when it is tack-free to the touch.[13]
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o Further quantitative analysis can be performed using techniques like Fourier-Transform
Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate C=C peak
(around 1635 cm~1) or rheometry to measure the change in viscoelastic properties.

Analytical Characterization Methods

Accurate analysis of 4-tert-Butylbenzophenone is essential for quality control of the raw
material and for monitoring its presence in finished products or environmental samples. High-
Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most
common and powerful techniques for this purpose.[14][15]

HPLC Method Protocol

 Instrumentation: An HPLC system equipped with a UV detector (set to an appropriate
wavelength, e.g., 254 nm), a C18 reverse-phase column, and an autosampler.

e Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.
For example, a starting point could be 70:30 (v/v) acetonitrile:water.

o Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase
or a compatible solvent like acetonitrile to create a stock solution. Prepare a series of
dilutions for calibration.

e Analysis: Inject the standards and sample onto the column. The retention time of the peak
will identify 4-tert-Butylbenzophenone, and the peak area will be used for quantification
against the calibration curve.

GC-MS Method Protocol

e Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A non-
polar capillary column (e.g., DB-5ms) is suitable.

e GC Conditions:
o Injector Temperature: 270°C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Oven Program: Start at 100°C, then ramp at 10°C/min to 260°C and hold for 4 minutes.
[16]

e MS Conditions:
o lon Source: Electron Impact (El) at 70 eV.
o Scan Range: m/z 50-300.

o Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane
or ethyl acetate.

e Analysis: The GC will separate the components of the mixture, and the MS will provide a
mass spectrum for the eluting peak, allowing for positive identification based on its
fragmentation pattern and retention time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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